2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- is a chemical compound with the molecular formula C24H29N and a molecular mass of 331.49 g/mol . It is also known by other names such as N-[4-(1,1,3,3-tetramethylbutyl)phenyl]naphthalen-2-amine . This compound is characterized by its naphthalene and phenyl groups, which are connected through an amine linkage.
Preparation Methods
The synthesis of 2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- typically involves the reaction of 2-naphthylamine with 4-(1,1,3,3-tetramethylbutyl)phenyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- undergoes various chemical reactions, including:
Scientific Research Applications
2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- can be compared with other similar compounds such as:
N-phenyl-1,1,3,3-tetramethylbutylnaphthalen-1-amine: This compound has a similar structure but differs in the position of the naphthalene ring attachment.
2-Naphthalenamine, N-phenyl-: This compound lacks the tetramethylbutyl group, making it less bulky and potentially altering its reactivity and biological activity.
The uniqueness of 2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
4496-47-3 |
---|---|
Molecular Formula |
C24H29N |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]naphthalen-2-amine |
InChI |
InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)20-11-14-21(15-12-20)25-22-13-10-18-8-6-7-9-19(18)16-22/h6-16,25H,17H2,1-5H3 |
InChI Key |
FRMDQIFINGQFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.